1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine hydrochloride
Description
1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine hydrochloride is a synthetic organic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 4. The thioether (-S-) linkage connects the pyrimidine ring to a secondary amine (butan-2-amine), which is protonated as a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical formulations .
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)sulfanylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S.ClH/c1-4-9(11)6-14-10-12-7(2)5-8(3)13-10;/h5,9H,4,6,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLKBNVHDZMOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CSC1=NC(=CC(=N1)C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864058-00-3 | |
| Record name | 2-Butanamine, 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864058-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Route Description
The typical synthetic pathway can be summarized as follows:
Starting Material Preparation : The synthesis begins with 4,6-dimethylpyrimidine, which is functionalized to introduce a suitable leaving group at the 2-position, often a halide or sulfonate, to facilitate nucleophilic substitution.
Thioether Formation : The key step involves nucleophilic substitution where the thiol or sulfide derivative of butan-2-amine attacks the activated 2-position of the pyrimidine ring, forming the sulfur linkage. This step is usually carried out under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity and reaction rates.
Amine Protection and Deprotection : To prevent side reactions, the amine group on the butan-2-amine may be protected during the thioether formation and subsequently deprotected after coupling.
Hydrochloride Salt Formation : The free base of 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or methanol, to enhance stability and crystallinity.
Purification : The final product is purified by recrystallization, often from methanol or ethanol, to obtain the hydrochloride salt in high purity suitable for research or pharmaceutical applications.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Activation of pyrimidine | Halogenation or sulfonation | 0–50 °C | DMF/DMSO | 80–90 | Controlled to avoid over-substitution |
| Thioether bond formation | Butan-2-amine thiol derivative + base | Reflux (80–120 °C) | DMF/DMSO | 70–85 | Base such as triethylamine used |
| Amine protection/deprotection | Boc or other protecting groups | Room temp to reflux | Various | >90 | Protects amine functionality |
| Hydrochloride salt formation | HCl in ethanol/methanol | Room temperature | Ethanol/Methanol | Quantitative | Enhances stability and crystallinity |
| Purification | Recrystallization | Room temperature | Methanol/Ethanol | >95 | Removes impurities |
Research Findings and Analytical Data
Yield and Purity : Reported yields for the thioether formation step range from 70% to 85%, with overall yields after purification exceeding 65%. Purity is typically confirmed by NMR, HPLC, and elemental analysis, showing >98% purity for the hydrochloride salt.
Structural Confirmation : The structure is confirmed by spectroscopic methods including ^1H and ^13C NMR, which show characteristic signals for the pyrimidine methyl groups, the methylene and methine protons of the butan-2-amine, and the thioether linkage. Mass spectrometry confirms the molecular ion peak consistent with the expected molecular weight.
Chemical Stability : The hydrochloride salt form exhibits enhanced chemical stability compared to the free base, particularly in aqueous and mildly acidic conditions, which is beneficial for storage and handling.
Comparative Analysis with Related Compounds
While direct preparation methods for this compound are specialized, analogous synthetic strategies for related pyrimidinyl thioethers and aminobutan derivatives have been reported in the literature. These methods often utilize nucleophilic aromatic substitution on halogenated pyrimidines or palladium-catalyzed coupling reactions to form the C-S bond efficiently. The choice of method depends on the availability of starting materials and desired scale of synthesis.
Summary Table of Preparation Steps
| Preparation Stage | Description | Key Parameters | Outcome |
|---|---|---|---|
| 1. Pyrimidine Activation | Halogenation at 2-position | Controlled halogen source | Reactive intermediate |
| 2. Thioether Formation | Nucleophilic substitution with thiol derivative | Reflux in DMF/DMSO | Formation of C-S bond |
| 3. Amine Protection | Boc or other protecting groups | Room temp to reflux | Prevents side reactions |
| 4. Hydrochloride Formation | Treatment with HCl in alcohol | Room temperature | Stable hydrochloride salt |
| 5. Purification | Recrystallization from methanol/ethanol | Room temperature | High purity final product |
Chemical Reactions Analysis
Types of Reactions
1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the pyrimidine ring or the thioether linkage.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs with related backbones or functional groups. Below is a comparative analysis based on available literature:
((E)-1-(((4,6-Dimethylpyrimidin-2-yl)imino)methyl)naphthalen-2-ol)
- Structure : Shares the 4,6-dimethylpyrimidin-2-yl moiety but replaces the thioether with an imine (-CH=N-) group. A naphthol group is appended to the imine.
- Functional Groups : Imine (coordination site) and hydroxyl (chelating group).
- Applications : Acts as a chelator ligand for metal ions (e.g., Cu²⁺, Ni²⁺), forming stable metallic chelates for catalytic or material science applications .
- Key Differences :
- Reactivity : The imine group enables metal coordination, while the thioether in the target compound may prioritize sulfur-based interactions (e.g., covalent binding or redox activity).
- Solubility : The absence of a hydrochloride salt in this analog reduces its solubility in polar solvents compared to the target compound.
Ethyl S-2-Diisopropylammoniumethyl Methylphosphonothiolate Chloride
- Structure: Contains a phosphonothiolate group (-PS(O)(OR)) linked to a quaternary ammonium center.
- Functional Groups: Phosphonothiolate (reactive sulfur-phosphorus backbone) and ammonium chloride.
- Key Differences: Toxicity: The phosphonothiolate group confers higher reactivity and toxicity compared to the pyrimidine-thioether system. Biological Targets: Likely inhibits acetylcholinesterase, whereas the target compound’s pyrimidine-thioether structure may target nucleotide-binding proteins.
SKF-96365 (TRP Channel Inhibitor)
- Structure : Imidazole-based hydrochloride salt with methoxyphenyl substituents.
- Functional Groups : Imidazole (aromatic heterocycle) and ether (-O-) linkages.
- Applications : Pan-TRP channel inhibitor used in cellular signaling studies .
- Lipophilicity: The aromatic methoxyphenyl groups in SKF-96365 increase lipophilicity compared to the target compound’s aliphatic butan-2-amine chain.
Comparative Data Table
| Compound Name | Molecular Formula | Key Functional Groups | Applications |
|---|---|---|---|
| 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine hydrochloride | C₁₀H₁₇ClN₃S | Thioether, pyrimidine, hydrochloride | Potential kinase inhibition, drug development |
| ((E)-1-(((4,6-Dimethylpyrimidin-2-yl)imino)methyl)naphthalen-2-ol) | C₁₇H₁₆N₃O | Imine, pyrimidine, naphthol | Metal chelation, catalysis |
| Ethyl S-2-diisopropylammoniumethyl methylphosphonothiolate chloride | C₁₁H₂₇ClNO₂PS | Phosphonothiolate, ammonium chloride | Neurotoxic agents (restricted use) |
| SKF-96365 | C₂₂H₂₆ClN₃O₂ | Imidazole, ether, hydrochloride | TRP channel inhibition, research tool |
Research Findings and Limitations
- Structural Insights: No crystallographic data for the target compound were identified in the provided evidence.
- Biological Activity : The thioether group may confer redox-modulating properties, but specific studies on this compound’s efficacy or toxicity are absent in the reviewed literature.
- Synthesis : Analogous compounds (e.g., ’s chelator ligand) were synthesized via Schiff base condensation, suggesting possible routes for the target compound’s preparation .
Biological Activity
1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine hydrochloride is a synthetic compound with notable structural characteristics, including a butan-2-amine backbone linked to a 4,6-dimethylpyrimidin-2-ylthio moiety. This compound is primarily studied for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₁₀H₁₇N₃S
- Molecular Weight : 211.33 g/mol
- CAS Number : 1342352-97-9
Antimicrobial Properties
Research indicates that compounds containing pyrimidine rings, such as 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine hydrochloride, exhibit diverse pharmacological properties, including antimicrobial activity. In related studies, pyrimidine derivatives have shown effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans, Saccharomyces cerevisiae
The compound's potential as an antimicrobial agent is supported by its structural analogs which have demonstrated significant inhibitory effects on these pathogens .
Sirtuin Inhibition
The compound has also been evaluated for its inhibitory activity against human sirtuin 2 (SIRT2), a protein implicated in various biological processes. It was found to exhibit potent inhibition with an IC50 value of 42 nM, indicating its potential role in therapeutic applications targeting metabolic and neurodegenerative diseases .
The biological activity of 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine hydrochloride can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that the compound may bind to enzymes and receptors involved in critical biological pathways. Understanding these interactions can provide insights into its mechanism of action and therapeutic potential.
Structure-Activity Relationship (SAR)
The structure of 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine hydrochloride allows for the development of various derivatives that may enhance its biological activity. The presence of electron-donating or withdrawing groups can significantly affect the compound's potency against specific biological targets .
| Compound Name | Structure | Notable Properties |
|---|---|---|
| N-methyl-2-((4-methylthiazol-2-yl)thio)ethan-1-amine hydrochloride | Structure | Antimicrobial activity |
| 4,6-Dimethyl-2-(pyrrolidin-1-yl)ethylthio)pyrimidine | Structure | Potential CNS activity |
| 1-(5-bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride | Structure | Anticancer properties |
Case Studies and Research Findings
A comprehensive review of related compounds has shown that many pyrimidine derivatives possess significant anticancer properties. For instance, compounds similar in structure to 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amines have demonstrated cytotoxic effects against various cancer cell lines, including:
- MCF7 (breast cancer) : IC50 values ranging from 0.65 to 3.0 μM.
- U937 (leukemia) : Comparable or higher activity than standard chemotherapeutics.
These findings suggest that further exploration of this compound could lead to the discovery of new therapeutic agents for cancer treatment .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine hydrochloride?
Answer: Statistical Design of Experiments (DOE) is critical for minimizing trial runs while capturing multifactorial interactions. A fractional factorial design can screen parameters such as:
- Reaction temperature (e.g., 40–80°C)
- Catalyst loading (e.g., 0.5–2.0 mol%)
- Solvent polarity (e.g., dielectric constants of DMF vs. ethanol)
- Reaction time (2–12 hours)
Response surface methodology (RSM) then refines optimal conditions. For example, a Central Composite Design (CCD) can model non-linear relationships between variables and yield. This approach reduces optimization steps by 40–60% compared to one-factor-at-a-time methods .
Q. Which analytical techniques are suitable for characterizing the purity and structure of this compound?
Answer: Key techniques include:
- HPLC-UV/HRMS : For purity assessment and quantification (e.g., using ACN/TFA gradients for separation, as in ).
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrimidine ring protons vs. thioether linkages).
- X-ray Crystallography : To resolve stereochemical ambiguities in the amine hydrochloride salt.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability and decomposition profiles.
Cross-validation with multiple methods ensures structural fidelity and detects trace impurities (<0.1%) .
Q. How should stability studies be designed to determine optimal storage conditions?
Answer: Stability under varying conditions (temperature, humidity, light) can be tested via accelerated degradation studies. For example:
- Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation products via HPLC.
- Photostability : Use ICH Q1B guidelines with UV/visible light exposure.
Degradation kinetics (e.g., Arrhenius modeling) predict shelf-life under standard storage (2–8°C, inert atmosphere) .
Advanced Questions
Q. How can computational methods predict reaction pathways and regioselectivity for synthesizing this compound?
Answer: Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in thioether bond formation. For instance:
- Reaction Path Sampling : Identifies low-energy pathways for nucleophilic substitution at the pyrimidine C2 position.
- Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on activation barriers.
Experimental validation via kinetic isotope effects (KIEs) or in-situ IR spectroscopy confirms computational predictions, creating a feedback loop between theory and practice .
Q. How can contradictory data on biological activity (e.g., receptor binding vs. cytotoxicity) be resolved?
Answer: Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal Assays : Compare SPR (surface plasmon resonance) binding data with functional cellular assays (e.g., cAMP modulation).
- Dose-Response Profiling : Identify non-linear relationships (e.g., hormetic effects at low concentrations).
- Proteomics : Screen for unintended protein interactions via affinity chromatography-MS.
Replicating studies under standardized conditions (e.g., ISO 20776-1 for antimicrobial testing) reduces variability .
Q. What advanced separation techniques improve purification from complex reaction mixtures?
Answer:
- Membrane Chromatography : Combines high throughput with selectivity for charged intermediates (e.g., amine hydrochloride salts).
- Simulated Moving Bed (SMB) Chromatography : Continuous separation reduces solvent use by 30–50%.
- Ionic Liquid-Based Extraction : Selective partitioning of polar byproducts (e.g., unreacted pyrimidine derivatives).
These methods align with CRDC subclass RDF2050104 (membrane and separation technologies) .
Q. How can reactor design enhance scalability while maintaining reaction efficiency?
Answer:
- Microreactor Systems : Improve heat/mass transfer for exothermic thioether formation (residence time <5 minutes).
- CFD Modeling : Simulates fluid dynamics to optimize mixing in stirred-tank reactors.
- In-Line Analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progression in real time.
These strategies align with CRDC subclass RDF2050112 (reactor design fundamentals) .
Q. What interdisciplinary approaches facilitate derivative development (e.g., prodrugs or metal complexes)?
Answer:
- Chemoinformatics : Virtual screening identifies derivatives with improved pharmacokinetic profiles (e.g., logP <3).
- Coordination Chemistry : DFT-guided design of transition metal complexes (e.g., Cu²⁺ for enhanced stability).
- Biological Evaluation : High-content imaging screens for subcellular targeting (e.g., mitochondrial accumulation).
Integrating computational, synthetic, and biological workflows accelerates structure-activity relationship (SAR) studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
